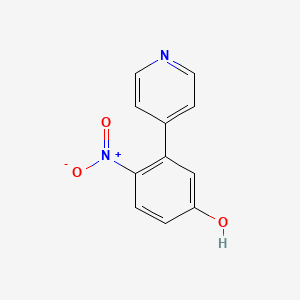

4-Nitro-3-(4-pyridinyl)phenol

説明

4-Nitro-3-(trifluoromethyl)phenol (TFM, CAS 88-30-2) is a nitro-substituted phenol derivative with a trifluoromethyl (-CF₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the aromatic ring. Its molecular formula is C₇H₄F₃NO₃, and it has a molecular weight of 207.11 g/mol . TFM exists as a yellow crystalline solid with a melting point of 76–79°C and a boiling point of 135–138°C . It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~30 mg/mL) and moderately soluble in aqueous buffers (~5 mg/mL in PBS, pH 7.2) .

TFM is primarily used as a piscicide to control invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes. Its toxicity is species-specific, with LC₅₀ values of 1.97–2.21 mg/L for lamprey larvae but minimal effects on non-target fish like lake sturgeon (Acipenser fulvescens) . Mechanistically, TFM disrupts oxidative phosphorylation, uncoupling mitochondrial respiration by 22–28% in lamprey and trout liver tissues .

特性

分子式 |

C11H8N2O3 |

|---|---|

分子量 |

216.19 g/mol |

IUPAC名 |

4-nitro-3-pyridin-4-ylphenol |

InChI |

InChI=1S/C11H8N2O3/c14-9-1-2-11(13(15)16)10(7-9)8-3-5-12-6-4-8/h1-7,14H |

InChIキー |

GSNNORMGUIGVTQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)C2=CC=NC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

The table below compares TFM with structurally related nitrophenol derivatives:

Key Findings

Effect of Trifluoromethyl vs. Nitro Groups The -CF₃ group in TFM enhances lipophilicity compared to 4-nitrophenol, improving its membrane permeability and bioactivity in aquatic environments . In contrast, 4-nitrophenol lacks the -CF₃ group, making it more water-soluble (log P = 1.91) and less toxic to aquatic life .

Trifluoromethoxy (-OCF₃) vs.

Pyridinyl Substitution While TFM has a -CF₃ group, the hypothetical 4-nitro-3-(4-pyridinyl)phenol features a pyridine ring, which introduces nitrogen-based electron-withdrawing effects.

Toxicity Profile TFM’s selective toxicity to lamprey is attributed to its ability to exploit lamprey larvae’s underdeveloped detoxification pathways . In contrast, 4-nitrophenol exhibits broad-spectrum toxicity in mammals, acting as a metabolic inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。